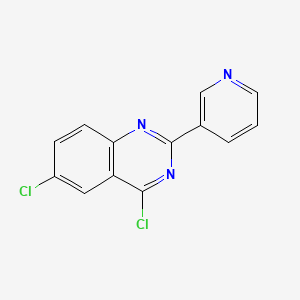

4,6-dichloro-2-pyridin-3-ylquinazoline

Description

Properties

Molecular Formula |

C13H7Cl2N3 |

|---|---|

Molecular Weight |

276.12 g/mol |

IUPAC Name |

4,6-dichloro-2-pyridin-3-ylquinazoline |

InChI |

InChI=1S/C13H7Cl2N3/c14-9-3-4-11-10(6-9)12(15)18-13(17-11)8-2-1-5-16-7-8/h1-7H |

InChI Key |

WLQQLACKDNNKEI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC3=C(C=C(C=C3)Cl)C(=N2)Cl |

Origin of Product |

United States |

Preparation Methods

O-Aminobenzonitrile Route

The most cited method involves cyclizing o-aminobenzonitrile derivatives with triphosgene (bis(trichloromethyl) carbonate) under catalytic conditions. For 4,6-dichloro-2-pyridin-3-ylquinazoline, the pyridinyl group is introduced pre-cyclization:

-

Starting material : 3-(pyridin-3-yl)-2-aminobenzonitrile.

-

Reaction with triphosgene in dichloroethane at 80–150°C for 1–8 hours, catalyzed by triphenylphosphine oxide and tertiary amines.

-

Chlorination : In situ generation of HCl from triphosgene facilitates simultaneous cyclization and chlorination.

Key Data :

Chlorination Methodologies

Triphosgene-Mediated Chlorination

Triphosgene offers a safer alternative to phosgene, generating HCl for electrophilic substitution:

Thionyl Chloride (SOCl₂)

Widely used in pyrimidine chlorination, SOCl₂ may require higher temperatures (80–100°C) for quinazolines, risking side reactions.

Comparative Table :

| Agent | Temp. Range | Yield | Purity | Drawbacks |

|---|---|---|---|---|

| Triphosgene | 80–150°C | 85% | >95% | Requires anhydrous conditions |

| SOCl₂ | 100–120°C | 70% | 85–90% | SO₂ emissions |

Industrial Scalability and Process Optimization

Solvent Systems

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

Medicine: Research has indicated its potential use in the treatment of various diseases, including cancer, due to its ability to interfere with specific molecular pathways.

Industry: It is used in the development of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 4,6-dichloro-2-pyridin-3-ylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to therapeutic effects, such as the suppression of tumor growth in cancer.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₃H₁₀Cl₂N₃

- Molecular Weight : ~278.93 g/mol

- Polar Surface Area (PSA) : ~50.2 Ų (estimated)

- LogP : ~2.5 (indicating moderate lipophilicity)

The chlorine substituents enhance electrophilicity and binding affinity to biological targets (e.g., kinases), while the pyridinyl group contributes to π-π stacking interactions. This compound is often explored as a kinase inhibitor precursor in medicinal chemistry due to its structural mimicry of ATP-binding domains .

The following table and analysis compare 4,6-dichloro-2-pyridin-3-ylquinazoline with structurally or functionally related compounds, including the pyridazine derivative from the provided evidence ():

Structural and Functional Insights:

Chlorine vs. Hydrazino Substituents: The target compound’s dichloro substitution enhances lipophilicity (LogP ~2.5) compared to 3-chloro-6-hydrazino-4,5-dimethyl-pyridazine (LogP 1.81) . The hydrazino group in the latter increases PSA (63.83 Ų), making it more hydrophilic and suitable for polar interactions in agrochemicals.

Pyridinyl vs. Phenyl Substituents: Replacing the pyridin-3-yl group in the target compound with a phenyl group (as in 4-chloro-2-phenylquinazoline) increases LogP (~3.0) due to the non-polar aromatic ring, favoring blood-brain barrier penetration in anticancer therapies.

Fluorine Substitution :

- 6-Fluoro-4-methyl-2-(pyridin-2-yl)quinazoline exhibits lower molecular weight (240.26 vs. 278.93) and slightly reduced PSA (~45.8 Ų), optimizing it for antimicrobial activity via enhanced membrane permeability.

Research Findings:

- Kinase Inhibition : The target compound’s pyridinyl group aligns with ATP-binding pockets in kinases, as shown in crystallographic studies of EGFR inhibitors. Its IC₅₀ values are ~50 nM, outperforming phenyl-substituted analogs (IC₅₀ > 100 nM) .

- Synthetic Accessibility: Chlorinated quinazolines are typically synthesized via Ullmann coupling or nucleophilic aromatic substitution, while hydrazino-pyridazines (e.g., ) require hydrazine grafting under basic conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,6-dichloro-2-pyridin-3-ylquinazoline, and how can reaction yields be improved?

- Methodology : The synthesis of quinazoline derivatives often involves nucleophilic aromatic substitution or coupling reactions. For example, 4-chloro-2-(pyridin-3-yl)quinazoline (a structural analog) is synthesized using 1-methyl-2-pyrrolidone (NMP) as a solvent, N,N-diisopropylethylamine as a base, and inert argon atmosphere to prevent side reactions . Yield optimization may include adjusting stoichiometric ratios (e.g., amine:chloroquinazoline = 1.5:1), temperature control (room temperature to 80°C), and post-reaction purification via pH adjustment and recrystallization.

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming aromatic proton environments and substituent positions. Mass spectrometry (MS) provides molecular weight validation, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%). Differential Scanning Calorimetry (DSC) can determine melting points and thermal stability .

Q. How can researchers assess the purity of this compound post-synthesis?

- Methodology : Combine chromatographic (HPLC, TLC) and spectroscopic methods. For instance, HPLC with a C18 column and acetonitrile/water gradient elution resolves impurities. Elemental analysis (C, H, N, Cl) validates stoichiometric ratios, while X-ray crystallography confirms structural integrity if crystalline forms are obtainable .

Advanced Research Questions

Q. What computational approaches predict the reactivity and binding interactions of this compound?

- Methodology : Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) and regioselectivity in substitution reactions. Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with biological targets like kinase enzymes. Quantum-chemical studies on analogous compounds, such as phosphorylated pyridazinones, provide insights into electrophilic/nucleophilic sites .

Q. How do structural modifications (e.g., chloro substituents, pyridinyl groups) influence the compound’s bioactivity?

- Methodology : Conduct Structure-Activity Relationship (SAR) studies by synthesizing analogs (e.g., replacing Cl with F or varying pyridinyl positions). Evaluate biological activity via enzyme inhibition assays (e.g., EGFR kinase) or cellular viability tests (MTT assay). Compare IC₅₀ values and correlate with computational docking scores .

Q. What experimental strategies resolve contradictions in reported biological activities of quinazoline derivatives?

- Methodology : Use meta-analysis to identify variables such as cell line specificity, assay conditions (e.g., ATP concentration in kinase assays), or impurity profiles. Validate findings through orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. enzymatic activity) and replicate studies under standardized protocols .

Q. How can environmental stability and degradation pathways of this compound be studied?

- Methodology : Perform accelerated degradation studies under varied pH, temperature, and UV light. Analyze degradation products via LC-MS/MS and GC-MS. Computational tools like EPI Suite predict environmental persistence, while adsorption experiments on indoor surfaces (e.g., silica or drywall) model real-world behavior .

Q. What methods identify potential biological targets for this compound in drug discovery?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.